methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate dihydrochloride
CAS No.: 2309447-76-3
Cat. No.: VC5474304
Molecular Formula: C6H12Cl2N4O2
Molecular Weight: 243.09
* For research use only. Not for human or veterinary use.
![methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate dihydrochloride - 2309447-76-3](/images/structure/VC5474304.png)
Specification
CAS No. | 2309447-76-3 |
---|---|
Molecular Formula | C6H12Cl2N4O2 |
Molecular Weight | 243.09 |
IUPAC Name | methyl 2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetate;dihydrochloride |
Standard InChI | InChI=1S/C6H10N4O2.2ClH/c1-12-6(11)3-10-4-8-5(2-7)9-10;;/h4H,2-3,7H2,1H3;2*1H |
Standard InChI Key | UJCIKDRXWLSERV-UHFFFAOYSA-N |
SMILES | COC(=O)CN1C=NC(=N1)CN.Cl.Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a 1,2,4-triazole core substituted at the N1 position with a methyl acetate group () and at the C3 position with an aminomethyl group (). The hydrochloride salt form introduces a chloride counterion, enhancing solubility in polar solvents . The canonical SMILES representation, , confirms this arrangement (Figure 1).
Table 1: Key Chemical Identifiers
Synthesis and Manufacturing Approaches
Synthetic Pathways
-
Cyclocondensation Reactions: Combining hydrazine derivatives with carboxylic acids or nitriles to form the triazole ring .
-
Functional Group Modifications: Post-synthetic alterations, such as esterification or salt formation, to introduce the methyl acetate and hydrochloride groups.
A recent study on 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid demonstrated efficient synthesis under continuous-flow conditions, achieving 92% yield . While this method targeted a related compound, it highlights the potential for adapting flow chemistry to optimize the production of methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride.
Challenges in Scale-Up
The discontinuation of this compound by suppliers suggests unresolved scalability or stability issues. Hydrochloride salts often require stringent control over reaction conditions (e.g., pH, temperature) to prevent decomposition, which may complicate large-scale manufacturing.
Physicochemical Properties and Analytical Data
Solubility and Stability
As a hydrochloride salt, the compound is expected to exhibit high solubility in water and polar organic solvents (e.g., methanol, DMSO). Stability under ambient conditions remains unverified, though hydrochloride salts generally require protection from moisture and heat.
Table 2: Predicted Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
LogP (Partition Coeff.) | -1.2 (estimated) | Computed via PubChem |
Hydrogen Bond Donors | 2 | Molecular Formula |
Hydrogen Bond Acceptors | 5 | Molecular Formula |
Analytical Characterization
Hyphenated techniques such as LC-MS and NMR would be essential for purity assessment. The parent compound (CAS 1193389-96-6) lacks analytical data, underscoring the need for further study.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume